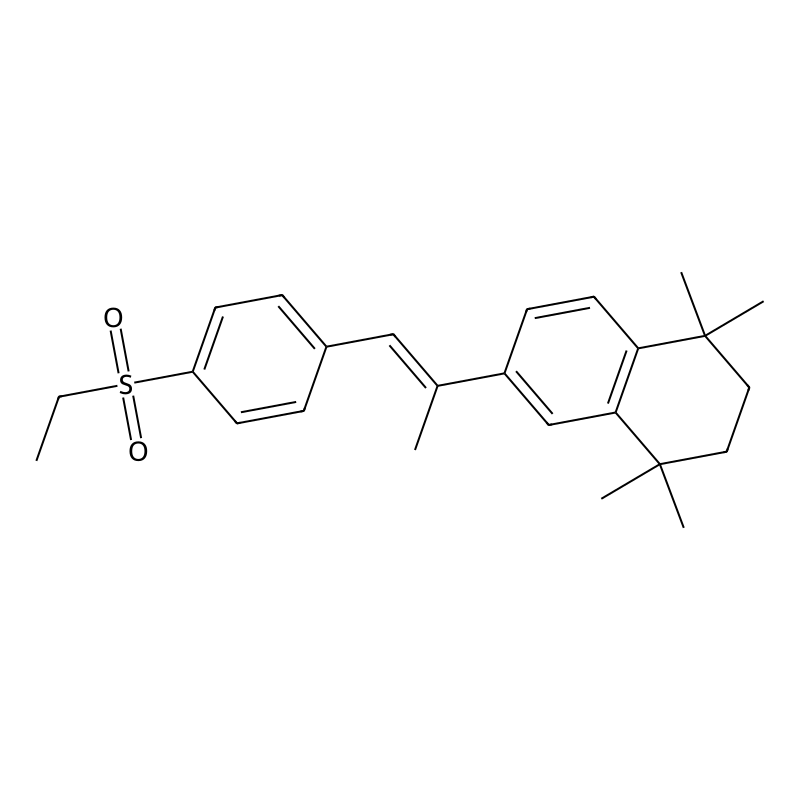Etarotene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Etarotene is chemically classified as 4-[2-(4-hydroxyphenyl)-6-methyl-3-oxo-4-hexenyl]-2-methylphenol sulfone. Its molecular formula is C25H32O2S, and it has a molecular weight of 416.59 g/mol . The compound is characterized by its unique structure, which includes a phenolic moiety and a sulfone group, contributing to its biological activity and stability.
- Oxidation: This compound can be oxidized to form various metabolites that may exhibit different biological activities.
- Conjugation: It can also participate in conjugation reactions with other molecules, enhancing its solubility and bioavailability.
- Thermal Stability: Etarotene exhibits thermal stability under physiological conditions, which is crucial for its efficacy in therapeutic applications .
Etarotene exhibits significant biological activity primarily through its interaction with retinoic acid receptors (RARs). It binds to these receptors and modulates gene expression related to cell differentiation and proliferation. This mechanism underlies its potential use in treating skin disorders such as psoriasis and certain types of cancer . Additionally, etarotene has shown anti-inflammatory properties and may influence lipid metabolism.
The synthesis of etarotene typically involves several steps:
- Formation of the Core Structure: The initial steps often include the construction of the aromatic ring system through electrophilic aromatic substitution.
- Introduction of Functional Groups: Subsequent reactions introduce the sulfone group and other necessary substituents to achieve the final structure.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing .
Etarotene has potential applications in various fields:
- Dermatology: It is being investigated for the treatment of skin conditions like acne and psoriasis due to its ability to modulate keratinocyte differentiation.
- Oncology: Research suggests that etarotene may have anticancer properties, particularly in skin cancers and possibly other malignancies .
- Cosmetic Industry: Its effects on skin cell turnover make it a candidate for inclusion in anti-aging formulations.
Studies on etarotene's interactions indicate that it can influence various metabolic pathways:
- Drug Interactions: Etarotene may interact with other medications metabolized by cytochrome P450 enzymes, necessitating caution when co-administered with such drugs.
- Biological Pathways: Its modulation of retinoic acid signaling pathways suggests potential interactions with other retinoids and compounds involved in similar metabolic processes .
Etarotene is part of a broader class of retinoids known as arotinoids. Here are some similar compounds along with a comparison highlighting etarotene's uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Acitretin | A second-generation retinoid | Primarily used for psoriasis; less potent than etarotene in certain contexts |
| Temarotene | Another arotinoid derivative | Exhibits distinct pharmacokinetics compared to etarotene |
| Etretinate | An ester form of etretin | Has longer half-life but similar therapeutic uses |
| Ro 10-9359 | A related retinoid | Used in similar applications but differs in receptor affinity |
Etarotene stands out due to its specific sulfone modification, which enhances its stability and bioactivity compared to other retinoids. This modification allows for improved receptor binding and potentially reduced side effects associated with traditional retinoids.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Pharmacology
Wikipedia
Dates
2: Xue GZ, Zheng ZS, Chen RZ, Lloyd MB, Prystowsky JH. Phorbol 12-myristate 13-acetate inhibits epidermal growth factor signalling in human keratinocytes, leading to decreased ornithine decarboxylase activity. Biochem J. 1996 Oct 15;319 ( Pt 2):641-8. PubMed PMID: 8912706; PubMed Central PMCID: PMC1217815.
3: Wyss R, Bucheli F. Quantitative analysis of retinoids in biological fluids by high-performance liquid chromatography using column switching. III. Determination of the arotinoid sumarotene and its Z-isomer in human and animal plasma. J Chromatogr. 1992 Apr 15;576(1):111-20. PubMed PMID: 1500445.








